molecular formula C7H14ClNO3 B2544105 (3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride CAS No. 2422964-51-8

(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride

Cat. No.: B2544105
CAS No.: 2422964-51-8
M. Wt: 195.64
InChI Key: RVXWXYWWDGOBJI-HYJQRKMCSA-N
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Description

(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclic ring system with an amino group and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor molecule.

    Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol: The free base form without the hydrochloride salt.

    (3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

Uniqueness

(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R,4R)-1-amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-7-1-4(9)6(10)5(2-7)11-3-7;/h4-6,9-10H,1-3,8H2;1H/t4-,5?,6-,7?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXWXYWWDGOBJI-HYJQRKMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2CC1(CO2)N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2CC1(CO2)N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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